molecular formula C7H11N3O2 B12637697 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine

2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No.: B12637697
M. Wt: 169.18 g/mol
InChI Key: HNKZDNYVECSROR-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound comprising a morpholine ring substituted at the 2-position with a 3-methyl-1,2,4-oxadiazole moiety. This compound is part of a broader class of morpholine derivatives investigated for applications in medicinal chemistry, particularly due to the pharmacological relevance of both morpholine and 1,2,4-oxadiazole motifs .

The molecular formula of the compound is C₇H₁₁N₃O₂ (based on structural analogs in ). Its synthesis likely involves cyclization or nucleophilic substitution reactions, similar to methods reported for related oxadiazole derivatives (e.g., three-component cycloadditions or condensation reactions) .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

InChI

InChI=1S/C7H11N3O2/c1-5-9-7(12-10-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3

InChI Key

HNKZDNYVECSROR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CNCCO2

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

One common method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives. This approach can yield the desired oxadiazole structure efficiently.

General Procedure:

  • Formation of Amidoxime : Start with a corresponding carboxylic acid to form an amidoxime.
  • Cyclization : Treat the amidoxime with a dehydrating agent to promote cyclization into the oxadiazole.

Key Reaction Conditions:

  • Temperature: Typically between 80°C to 120°C.
  • Solvent: Common solvents include DMSO or DMF.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis methods that streamline the preparation process by combining multiple steps into a single reaction vessel.

Example Procedure:

  • Combine amidoxime with a carboxylic acid in the presence of a catalyst (e.g., TBAF).
  • Heat the mixture under reflux conditions for a specified duration (usually several hours).
  • Isolate the product through standard purification techniques such as column chromatography.

Reaction Optimization and Yields

Optimizing reaction conditions is crucial for enhancing yields and purity. Factors influencing these parameters include:

  • Temperature Control : Higher temperatures may facilitate faster reactions but can also lead to side reactions.

  • Choice of Solvent : Polar aprotic solvents like DMF and DMSO generally provide better solubility for reactants and improved yields.

  • Catalyst Selection : Utilizing catalysts such as palladium for cross-coupling reactions can significantly improve reaction efficiency.

Data Tables

Comparison of Synthesis Methods

Method Type Reaction Type Yield (%) Reaction Time Notes
Cyclization Amidoxime with Carboxylic Acid 60-90 4-24 hours High yields; requires purification
One-Pot Synthesis Amidoxime and Carboxylic Acid 70-95 3-6 hours Streamlined process; less purification needed

Characterization Techniques

To confirm the successful synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine, various analytical techniques are employed:

Technique Purpose
NMR Spectroscopy Identifies structural features and purity
Mass Spectrometry Confirms molecular weight
HPLC Assesses purity of synthesized compounds

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine, exhibit promising anticancer properties. Studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing the oxadiazole ring have been identified as effective against various cancer cell lines, including those from breast and colon cancers. The introduction of electron-withdrawing groups has been noted to enhance their biological activity significantly .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
This compoundWiDr (Colon)4.5Apoptosis induction
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineVarious~92.4Apoptosis induction

Antimicrobial Properties

The compound also demonstrates antibacterial and antifungal activities. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus8.9
This compoundEscherichia coli7.5

Phosphoinositide 3-Kinase Inhibition

Some studies highlight the role of oxadiazole derivatives as inhibitors of the phosphoinositide 3-kinase pathway. This pathway is crucial in regulating cell growth and survival; thus, its inhibition could lead to reduced proliferation of cancer cells and improved therapeutic outcomes in diseases like cancer and inflammatory disorders .

Interaction with Central Nervous System Targets

Morpholine derivatives are known for their ability to interact with central nervous system targets. Compounds containing morpholine structures can enhance the potency of drugs targeting serotonin receptors and sigma receptors, which are involved in various neurological conditions such as depression and neuropathic pain .

Anticancer Research

A notable study investigated the anticancer efficacy of a series of 1,2,4-oxadiazole derivatives where one derivative exhibited significant activity against multiple cancer cell lines with IC50 values ranging from 0.19 to 0.78 µM against MCF-7 and HCT-116 cells respectively . This study illustrates the potential for developing new therapeutic agents based on the oxadiazole scaffold.

Antimicrobial Efficacy

Another case study focused on synthesizing a series of oxadiazole derivatives that showed potent antibacterial activity against Mycobacterium tuberculosis. One specific derivative demonstrated effective inhibition at concentrations as low as 62.5 µg/mL . This highlights the compound's potential in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine with structurally related compounds, emphasizing substituent effects and physical properties:

Compound Name Molecular Formula Substituent Position Molecular Weight Melting Point (°C) Key Structural Features Evidence Source
This compound C₇H₁₁N₃O₂ Morpholine C2 183.18 Not reported Oxadiazole at C2; methyl group at oxadiazole
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride C₇H₁₁N₃O₂·HCl Morpholine C3 219.65 Not reported Oxadiazole at C3; hydrochloride salt
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine C₈H₁₄N₄O Morpholine C2 182.23 Not reported Triazole at C2; ethyl substituent
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ Benzaldehyde C2 188.18 66–68 Oxadiazole-linked benzaldehyde
3-Amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride C₉H₁₆N₄O₂·HCl Ethyl chain 272.72 Not reported Oxadiazole in side chain; amide linkage

Key Observations:

  • Substituent Position: The position of the oxadiazole group on the morpholine ring (C2 vs. C3) affects electronic distribution and steric interactions. For example, C2 substitution may enhance conformational flexibility compared to C3 .
  • Physical Properties: Benzaldehyde derivatives (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ) exhibit higher melting points (66–68°C) due to crystalline packing facilitated by aromatic stacking .

Biological Activity

The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The presence of the oxadiazole ring is crucial as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Property Details
Molecular FormulaC₇H₁₂N₄O₂
Molecular Weight172.20 g/mol
SolubilityEnhanced by hydrochloride salt form

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines. For example:

  • IC50 values for compounds in this class have been reported in the micromolar range against human breast adenocarcinoma (MCF-7) and lung cancer cell lines (A549) .
  • The mechanism of action often involves inducing apoptosis through activation of caspases and modulation of p53 expression .

Neuroprotective Effects

The potential neuroprotective effects of oxadiazole derivatives are being explored in the context of neurodegenerative diseases such as Alzheimer's. The compounds may inhibit tau aggregation, a hallmark of Alzheimer's pathology .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Compounds have been shown to inhibit various enzymes such as histone deacetylases (HDAC), which play a role in cancer progression and neurodegenerative disorders .
  • Cellular Interaction : The oxadiazole ring facilitates binding to cellular targets including ribosomal subunits and other proteins involved in cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the oxadiazole moiety exhibited significant inhibition zones compared to controls .

Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3 .

Q & A

Synthesis and Optimization

Basic Question: What are the standard synthetic routes for preparing 2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine, and what reagents/conditions are typically employed? Methodological Answer: The compound can be synthesized via microwave-assisted cyclocondensation reactions. A common approach involves reacting morpholine derivatives with 3-methyl-1,2,4-oxadiazole precursors under basic conditions (e.g., sodium hydroxide in 1-propanol) to facilitate ring closure. For example, describes analogous microwave-assisted synthesis of morpholine-containing triazoles using alkylation or arylation steps with reagents like 2-chloropyridine or bromomethylcyclohexane . Purification often involves column chromatography with solvents like ethyl acetate/hexane mixtures.

Advanced Question: How can reaction conditions (e.g., solvent polarity, temperature, catalyst) be optimized to improve yield and selectivity in oxadiazole-morpholine coupling? Methodological Answer: Optimization requires systematic screening using Design of Experiments (DoE). For instance, highlights the role of solvent polarity in controlling regioselectivity during heterocycle formation. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates, while elevated temperatures (80–120°C) under microwave irradiation can reduce reaction times . Catalytic additives like DIC (N,N'-diisopropylcarbodiimide), as noted in for oxazole synthesis, may stabilize intermediates and improve yields .

Structural Characterization

Basic Question: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm and oxadiazole C=O signals near δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • IR Spectroscopy : Detection of C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches.

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or shifts) for this compound? Methodological Answer: Contradictions may arise from conformational flexibility or impurities. Advanced methods include:

  • 2D NMR (COSY, HSQC, HMBC) : To assign ambiguous protons/carbons and confirm connectivity .
  • X-ray Crystallography : Definitive structural elucidation, particularly if tautomerism or stereochemical anomalies are suspected.

Biological Evaluation

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer: Standard assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
  • Antioxidant Activity : DPPH radical scavenging or FRAP assays, as described for oxadiazoles in .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

Advanced Question: How can discrepancies between in vitro and in vivo activity be addressed? Methodological Answer: Discrepancies often stem from poor pharmacokinetics (PK). Strategies include:

  • Metabolic Stability Testing : Liver microsome assays to assess CYP450-mediated degradation.
  • Proteolytic Stability : Incubation in plasma/serum to evaluate susceptibility to esterases or peptidases.
  • Formulation Optimization : Liposomal encapsulation or PEGylation to enhance bioavailability .

Stability and Degradation

Basic Question: What storage conditions are recommended to ensure compound stability? Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hygroscopic decomposition, as noted in safety protocols from .

Advanced Question: What analytical methods identify degradation pathways under accelerated conditions (e.g., heat, light, pH extremes)? Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 40–80°C, UV light (254 nm), or acidic/basic buffers (pH 1–13).
  • LC-MS/MS : Monitor degradation products (e.g., morpholine ring cleavage or oxadiazole hydrolysis).
  • Kinetic Modeling : Arrhenius plots to predict shelf-life under standard storage conditions .

Safety and Handling

Basic Question: What first-aid measures are critical for accidental exposure during synthesis? Methodological Answer:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Skin Contact : Wash with soap/water; remove contaminated clothing.
  • Eye Exposure : Rinse with saline for 15 minutes; consult an ophthalmologist .

Advanced Question: How are chronic toxicity profiles established for novel morpholine-oxadiazole hybrids? Methodological Answer:

  • Ames Test : Assess mutagenicity via bacterial reverse mutation assay.
  • Rodent Studies : 28-day repeated dose toxicity testing (OECD 407) to identify NOAEL (No Observed Adverse Effect Level).
  • Genotoxicity : Comet assay or micronucleus test to evaluate DNA damage .

Computational Modeling

Basic Question: How can molecular docking predict target binding modes for this compound? Methodological Answer:

  • Ligand Preparation : Optimize 3D structure using software (e.g., Schrödinger Maestro) with OPLS4 forcefield.
  • Target Selection : Prioritize proteins with morpholine/oxadiazole-binding pockets (e.g., kinases in ).
  • Docking Protocols : Glide SP/XP scoring to rank binding poses and calculate ΔG values.

Advanced Question: What molecular dynamics (MD) parameters improve simulations of ligand-receptor interactions? Methodological Answer:

  • Forcefield Selection : AMBER or CHARMM for accurate small-molecule parameters.
  • Solvation Models : TIP3P water box with 10 Å padding.
  • Trajectory Analysis : RMSD, RMSF, and hydrogen bond occupancy over 100 ns simulations to assess stability .

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